![molecular formula C12H15ClN2O2 B2551441 4-[(chloroacetyl)amino]-N-propylbenzamide CAS No. 908528-77-8](/img/structure/B2551441.png)
4-[(chloroacetyl)amino]-N-propylbenzamide
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Description
“4-[(chloroacetyl)amino]-N-propylbenzamide” is a chemical compound with the molecular formula C12H15ClN2O2 . It has an average mass of 254.713 Da and a mono-isotopic mass of 254.082199 Da .
Molecular Structure Analysis
The molecular structure of “4-[(chloroacetyl)amino]-N-propylbenzamide” consists of a benzamide core with a chloroacetyl group and a propyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(chloroacetyl)amino]-N-propylbenzamide” include a molecular formula of C12H15ClN2O2, an average mass of 254.713 Da, and a mono-isotopic mass of 254.082199 Da .
Scientific Research Applications
- Benzamides, including 4-[(chloroacetyl)amino]-N-propylbenzamide, serve as essential intermediates in drug synthesis. They are widely used in the pharmaceutical industry due to their prevalence in drug molecules. For instance, amides are integral components of drugs like atorvastatin (cholesterol-lowering), lisinopril (angiotensin-converting enzyme inhibitor), and valsartan (angiotensin-II receptor blocker) .
- The synthesis of benzamides using eco-friendly methods is crucial. The reported green pathway involves direct condensation of benzoic acids and amines under ultrasonic irradiation, using a Lewis acidic ionic liquid immobilized on diatomite earth .
- Benzamides and their derivatives exhibit antiplatelet activity . Researchers can investigate the effects of 4-[(chloroacetyl)amino]-N-propylbenzamide on platelet function.
- Researchers can explore the chemoselective N-chloroacetylation of amino compounds using chloroacetyl chloride .
Pharmaceutical Research and Drug Development
Green Chemistry and Sustainable Synthesis
Antiplatelet Activity and Biological Studies
Chemoselective N-Chloroacetylation Reactions
Hydrazone Derivatives and Heterocyclic Chemistry
properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDVRLMEAJEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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